(4-Ethoxy-2,6-difluorophenyl)methanol
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Description
“(4-Ethoxy-2,6-difluorophenyl)methanol” is a compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 . It is a solid in physical form and has gained interest in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “(4-Ethoxy-2,6-difluorophenyl)methanol” is 1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Ethoxy-2,6-difluorophenyl)methanol” is a solid . The compound has a molecular weight of 188.17 .Scientific Research Applications
Methanol-to-Olefins Conversion
Research on the conversion of methanol to olefins, particularly over zeolite catalysts, highlights the role of surface methoxy species in forming initial carbon-carbon bonds. This process, essential in petrochemical industries, involves the transformation of methanol to olefins like ethene and propene (Wang et al., 2018) and (Hutchings et al., 1999).
Surface Chemistry and Catalysis
Studies have utilized methanol to probe the nature of surface sites on various catalysts, such as ceria nanocrystals. These investigations provide insights into the formation of methoxy species and their subsequent conversion into intermediates like formate on different surfaces (Wu et al., 2012).
Organic Synthesis and Ligand Exchange Reactions
Methanol participates in ligand exchange reactions, which are fundamental in the field of organometallic chemistry. For example, the methoxide in certain complexes can be substituted by more acidic alcohols, impacting the synthesis of various compounds (Klausmeyer et al., 2003).
Polymerization Processes
In the polymer science domain, methanol serves as a key molecule in cationic polymerization processes. It is used to control molecular weight and dispersity in the polymerization of specific monomers, exemplifying its role in advanced material synthesis (Perkowski et al., 2015).
Surface Reaction Mechanisms
The interaction of methanol with different surfaces, such as zeolite and metal surfaces, has been a subject of intensive study. These interactions lead to various reaction intermediates and pathways, contributing significantly to our understanding of surface chemistry and catalysis (Dahl et al., 1994) and (Benziger & Madix, 1980).
properties
IUPAC Name |
(4-ethoxy-2,6-difluorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOKVWHRGLKBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623502 |
Source
|
Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2,6-difluorophenyl)methanol | |
CAS RN |
438050-23-8 |
Source
|
Record name | (4-Ethoxy-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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